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molecular formula C7H15NO2 B1354961 N-(2-Hydroxyethyl)-2,2-dimethylpropanamide CAS No. 36556-72-6

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide

Cat. No. B1354961
M. Wt: 145.2 g/mol
InChI Key: ADTGZIJRMJKELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618115B2

Procedure details

To a stirred 4° aqueous solution containing ethanolamine (610 mg, 10 mmol), KOH (840 mg, 15 mmol) and H2O (15 mL) was added pivaloyl chloride (1.44 g, 12 mmol) whereupon the reaction was allowed to slowly warm to 20°. After stirring for 18 hr, the solution was extracted 4× with EtOAc,. The combined organic layers were washed with brine, dried over Na2SO4 prior to concentration using a rotary evaporator to yield 737 mg of a clear oil.
Quantity
610 mg
Type
reactant
Reaction Step One
Name
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[OH-].[K+].[C:7](Cl)(=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9]>O>[OH:2][CH2:1][CH2:3][NH:4][C:7](=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
610 mg
Type
reactant
Smiles
C(O)CN
Name
Quantity
840 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to 20°
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted 4× with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
to concentration
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCCNC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 737 mg
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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